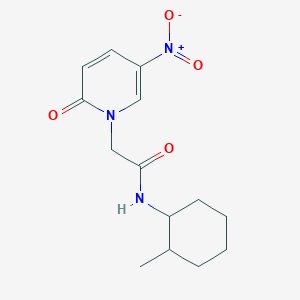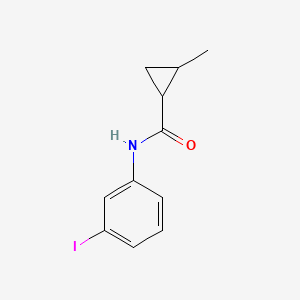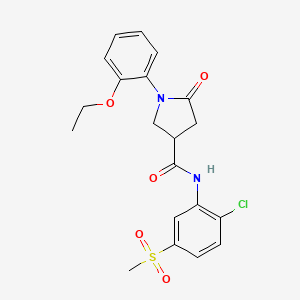
2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide, also known as KMCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. KMCA is a derivative of pyridine and has been synthesized through a variety of methods.
Mécanisme D'action
The mechanism of action of 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide is not fully understood. However, it has been suggested that 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide may inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell death. 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide may also interfere with the cell cycle, leading to cell death.
Biochemical and Physiological Effects:
2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide has also been shown to inhibit the expression of genes involved in inflammation. In addition, 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide has been found to have antioxidant properties, which may help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide in lab experiments is its broad spectrum of activity against various bacterial strains, fungi, and cancer cells. However, one limitation is that the mechanism of action of 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide is not fully understood, which may make it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide. One direction is to further elucidate its mechanism of action. This may help optimize its use in lab experiments and may also lead to the development of new drugs based on 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide. Another direction is to study the potential of 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide as an anti-inflammatory agent. Finally, the potential of 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide as an antioxidant may also be further explored.
Méthodes De Synthèse
2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide has been synthesized through a variety of methods including the reaction of 2-amino-5-nitropyridine with 2-methylcyclohexanone in the presence of a catalyst. Another method involves the reaction of 2-chloro-5-nitropyridine with 2-methylcyclohexanone in the presence of a base. The resulting product is then treated with acetic anhydride to form 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide.
Applications De Recherche Scientifique
2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide has been studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and antitumor properties. 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide has been shown to inhibit the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. It has also been found to have antifungal activity against Candida albicans. In addition, 2-(2-keto-5-nitro-1-pyridyl)-N-(2-methylcyclohexyl)acetamide has been shown to inhibit the growth of various cancer cell lines including breast cancer and lung cancer cells.
Propriétés
IUPAC Name |
N-(2-methylcyclohexyl)-2-(5-nitro-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4/c1-10-4-2-3-5-12(10)15-13(18)9-16-8-11(17(20)21)6-7-14(16)19/h6-8,10,12H,2-5,9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOASAVCGJHHBHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)CN2C=C(C=CC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57259655 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7453433.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 2,5-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7453440.png)
![N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7453457.png)
![4-fluoro-N-[1-oxo-1-(propylamino)propan-2-yl]benzamide](/img/structure/B7453459.png)
![[2-(3-Fluoroanilino)-2-oxoethyl] 1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylate](/img/structure/B7453467.png)
![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[(4-ethoxyphenyl)methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7453475.png)
![6-Amino-1-cyclopropyl-5-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]pyrimidine-2,4-dione](/img/structure/B7453480.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[(1E)-2-phenylethenesulfonamido]propanamide](/img/structure/B7453487.png)

![[2-[(2-ethoxycarbonyl-5-phenylthiophen-3-yl)amino]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7453504.png)
![3-[[2-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-5-benzylimidazolidine-2,4-dione](/img/structure/B7453521.png)
![1-(4-Methylphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]ethanone](/img/structure/B7453530.png)

![4-[2-[[2-(2,3-Dimethylanilino)-2-oxoethyl]amino]-2-oxoethoxy]benzamide](/img/structure/B7453547.png)